Benzyl isocyanate

概述

描述

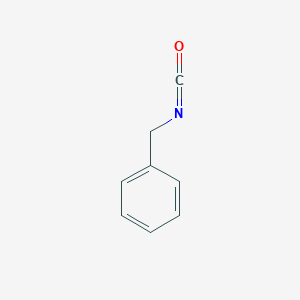

Benzyl isocyanate is an organic compound with the formula C₈H₇NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

From Benzylamine and Phosgene: this compound can be synthesized by reacting benzylamine with phosgene.

Oxidation of Benzyl Isocyanide: Another method involves the oxidation of benzyl isocyanide using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.

Industrial Production Methods:

Phosgenation Process: The industrial production of this compound typically involves the phosgenation of benzylamine.

Types of Reactions:

Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with alcohols, amines, and water.

Formation of Urethanes: When reacted with alcohols, this compound forms urethanes (carbamates).

Formation of Ureas: Primary and secondary amines react with this compound to form substituted ureas.

Common Reagents and Conditions:

Alcohols and Amines: Common reagents include alcohols and amines, which react with this compound under mild conditions to form urethanes and ureas, respectively.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with primary and secondary amines.

科学研究应用

Benzyl isocyanate has a wide range of applications in scientific research:

作用机制

The mechanism of action of benzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is utilized in the formation of urethanes and ureas. In lithium-ion batteries, this compound is preferentially oxidized on the electrode surface to form a stable and uniform protective film, which reduces interfacial impedance and improves cycling stability .

相似化合物的比较

Phenyl isocyanate: Similar to benzyl isocyanate but with a phenyl group instead of a benzyl group.

Methyl isocyanate: Contains a methyl group instead of a benzyl group.

Ethyl isocyanate: Contains an ethyl group instead of a benzyl group.

Uniqueness:

Reactivity: this compound is unique in its reactivity due to the presence of the benzyl group, which can influence the electronic properties of the isocyanate group.

Applications: Its use as an additive in lithium-ion batteries is a distinctive application that sets it apart from other isocyanates.

生物活性

Benzyl isocyanate (BzIC) is an organic compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of an isocyanate functional group attached to a benzyl group. Its structure can be represented as follows:

This compound is known for its reactivity, particularly in forming derivatives with amines and alcohols, which contributes to its biological activity.

1. Anticancer Activity

This compound has been shown to exhibit potent anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines through several mechanisms:

- Induction of Apoptosis : BzIC triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. In studies involving canine lymphoma and leukemia cell lines, BzIC demonstrated significant cytotoxicity, especially against B lymphocyte-derived malignant cells .

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation .

- Reactive Oxygen Species (ROS) Generation : BzIC increases ROS levels, which are crucial for inducing apoptosis in cancer cells .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a candidate for alternative treatments to conventional antibiotics. Studies have demonstrated its effectiveness against various pathogens:

- Comparative Studies : In a mouse model, BzIC showed comparable or superior antimicrobial activity against Pseudomonas aeruginosa compared to traditional antibiotics like gentamicin .

- Mechanism of Action : The antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation through modulation of gene expression related to virulence factors .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Apoptosis Induction : A study demonstrated that BzIC treatment led to significant apoptosis in human breast cancer cells through caspase activation and mitochondrial dysfunction . This finding underscores its potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy : Another investigation highlighted BzIC's effectiveness against antibiotic-resistant strains of bacteria, suggesting its role as an alternative treatment option amidst rising antibiotic resistance .

- In Vivo Studies : Preclinical trials involving xenograft models showed that BzIC could suppress tumor growth without severe side effects, indicating its promise for further clinical development .

化学反应分析

Chemical Reactions

-

Reaction with 6-Benzyl-6-azabicyclo[2.2.1]hept-2-ene : Reaction mechanisms of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate have been investigated using density functional theory (DFT). The reaction proceeds along six competitive channels, including -sigmatropic rearrangements and [4+2] cycloadditions, leading to urea and isourea .

-

For urea formation, the -sigmatropic rearrangement and [4+2] cycloaddition channels are competitive due to similar energy barriers .

-

For isourea formation, the [4+2] cycloaddition channels are energetically favorable .

-

These polar Diels-Alder (P-DA) reactions are controlled by charge transfer (CT) at the transition states .

-

The [4+2] cycloadditions in this reaction are asynchronous processes .

-

-

Benzylic C–H Isocyanation : Benzylic C–H bonds can be used as latent functional groups in cross-coupling reactions through isocyanation .

-

Multicomponent Reactions : Isocyanates can be generated in situ from a precursor under activation, allowing for direct reaction with specific substrates .

-

Copper-Catalyzed Radical-Relay Reactions : Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant can achieve C–H isocyanation .

Optimization and Reaction Conditions

-

Solvents : Acetonitrile is identified as a suitable solvent for benzylic isocyanate formation .

-

Catalysts and Ligands : Copper(I) acetate and 2,2′-bis(oxazoline) ligands are used in C–H isocyanation reactions .

-

Additives : Di(isopropyl)phosphite [(iPrO)2P(O)H] as a redox buffer improves C–H isocyanation yields .

Substrate Scope and Selectivity

-

Reactions of substrates having both tertiary aliphatic and benzylic C–H bonds exclusively give benzylic isocyanate products, with none of the corresponding tertiary product .

-

Fused 6- and 5-membered ring cyclic substrates tetralin and indane showed good reactivity, and only mono-isocyanation was observed with bibenzyl and chroman .

-

Isocyanation was achieved at hetero-benzylic C–H sites of nitrogen heterocycles, in addition to benzylic sites in several complex molecules .

-

The electronic properties of the substrates can affect the reaction yield, with electron-rich or electron-deficient substrates leading to lower yields .

Tables

Due to the format constraints, specific data tables from the source articles could not be directly replicated here. Please refer to the original articles for detailed optimization data, solvent screens, and substrate scope examples. These tables provide critical information on reaction yields, conditions, and the impact of various ligands and additives.

属性

IUPAC Name |

isocyanatomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNLNVZZTACNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863116 | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-56-6, 25550-57-6 | |

| Record name | Benzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, isocyanatomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of benzyl isocyanate?

A1: this compound has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. Its structure consists of a benzene ring attached to a methylene group, which is further bonded to an isocyanate (-N=C=O) functional group.

Q2: How can we characterize this compound spectroscopically?

A2: Fourier transform infrared (FTIR) spectroscopy is commonly used to characterize this compound. The isocyanate group exhibits a strong characteristic peak at around 2270 cm−1, corresponding to the stretching vibration of the -N=C=O bond [, , , ]. 13C-NMR can also be used to confirm successful functionalization with this compound [].

Q3: What is the key reactive site in this compound and how does it react?

A3: The isocyanate group (-N=C=O) is the primary reactive site in this compound. It readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols [, , , , , , , , , , ].

Q4: How does the reactivity of this compound compare to other isocyanates?

A4: The reactivity of this compound is influenced by the steric hindrance of the benzyl group. It generally shows moderate reactivity compared to less hindered aliphatic isocyanates but higher reactivity than bulkier aromatic isocyanates [, ].

Q5: Can this compound undergo cyclotrimerization?

A5: Yes, this compound can undergo cyclotrimerization in the presence of certain catalysts, like specific palladium complexes, to form triphenyl isocyanurate [].

Q6: How is this compound used in polymer chemistry?

A6: this compound is a versatile monomer used to incorporate isocyanate functionality into polymers. It can be copolymerized with various acrylic monomers like methyl methacrylate and n-butyl acrylate to create polymers with tunable properties [, , , , , , , , , ].

Q7: What are the benefits of incorporating this compound into polymers?

A7: Incorporating this compound introduces reactive isocyanate groups that can participate in crosslinking reactions, enhancing the mechanical strength, thermal stability, and solvent resistance of the final polymer materials [, , , , ].

Q8: How does the concentration of this compound affect the properties of the resulting polymers?

A8: Increasing the concentration of this compound generally leads to a higher degree of crosslinking in the polymer, resulting in improved mechanical properties but potentially decreased flexibility [, , , ].

Q9: Can this compound be used to create "clickable" polymers?

A9: Yes, the reactive isocyanate group of this compound makes it suitable for creating "clickable" polymers. These polymers can be further functionalized by reacting with molecules containing complementary functional groups, like amines or alcohols, enabling the attachment of various molecules or materials [, ].

Q10: What are the applications of this compound-modified polymers?

A10: Polymers modified with this compound find applications in coatings [, , ], adhesives [], elastomers [, ], and as functional materials for drug delivery [] and surface modification [].

Q11: What is the stability of this compound in the presence of water?

A11: this compound is susceptible to hydrolysis in the presence of water, forming the corresponding urea derivative. This reactivity necessitates careful control of moisture during storage and processing [, , , , ].

Q12: How can the stability of this compound-containing formulations be improved?

A12: The stability of this compound-containing formulations can be enhanced by using moisture-scavenging agents, employing low-moisture processing techniques, and storing the formulations under dry and inert conditions [, , , ].

Q13: Does this compound exhibit any biological activity?

A13: Research indicates that this compound exhibits anti-biofilm activity against Staphylococcus aureus, a common bacterial pathogen. It demonstrates substantial inhibition of biofilm formation and downregulates key biofilm markers like icaAD, sarA, and agr [].

Q14: How does this compound interact with bacterial biofilms?

A14: Molecular docking studies suggest that this compound interacts with key regulatory proteins involved in biofilm formation, such as IcaA, SarA, and Agr, potentially disrupting their function and inhibiting biofilm development [].

Q15: What are the safety concerns associated with handling this compound?

A15: Like other isocyanates, this compound can be a respiratory and skin sensitizer. Appropriate personal protective equipment should always be worn when handling this compound. Proper ventilation and engineering controls are essential to minimize exposure risks.

Q16: Are there any specific regulations regarding the use and handling of this compound?

A16: The use and handling of this compound are subject to regulations governing hazardous chemicals. These regulations may vary depending on the geographical location and intended use. It is crucial to consult and comply with all applicable local, national, and international regulations.

Q17: How is computational chemistry used in research related to this compound?

A17: Computational chemistry plays a role in understanding the reactivity and properties of this compound. Molecular modeling techniques can be employed to study its interactions with other molecules, predict its reactivity towards different functional groups, and design new materials or applications [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。